N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide
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Description
N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A significant number of studies have demonstrated the anticancer potential of compounds structurally related to N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide. These studies reveal that such compounds exhibit broad-spectrum antitumor efficiency against various cell lines belonging to different tumor subpanels. For example, compounds with the quinazolinone scaffold have shown remarkable anticancer activities in vitro, highlighting their potential as effective anticancer agents (Mohamed et al., 2016; Al-Suwaidan et al., 2016).
Cytotoxic Evaluation
Compounds derived from quinazolinone-1,3,4-oxadiazole conjugates have been synthesized and evaluated for their cytotoxic effects. Notably, certain derivatives exhibited significant cytotoxic activity against cancer cell lines, suggesting their utility in developing new cancer treatments (Hassanzadeh et al., 2019).
Molecular Docking Studies
Molecular docking studies of quinazolinone analogues have provided insights into their mechanism of action, particularly how they interact with cancer targets such as EGFR-TK and B-RAF kinase. These interactions are crucial for their antitumor activities, offering a pathway for the development of targeted cancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-3-6-18-21(29)27-19(25-18)16-7-4-5-8-17(16)26-22(27)30-13(2)20(28)24-15-11-9-14(23)10-12-15/h4-5,7-13,18H,3,6H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBCUEHGBGVCPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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